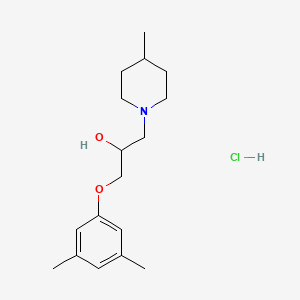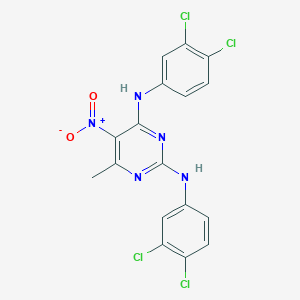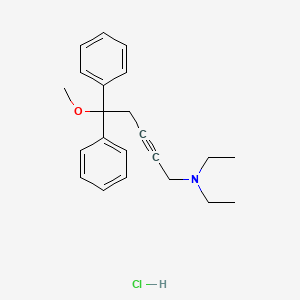
N,N-diethyl-5-methoxy-5,5-diphenyl-2-pentyn-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-methoxy-5,5-diphenyl-2-pentyn-1-amine hydrochloride, commonly known as DEDPA, is a synthetic compound that belongs to the family of phenylethylamine derivatives. DEDPA has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The exact mechanism of action of DEDPA is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain. DEDPA has been shown to increase the levels of serotonin, dopamine, and norepinephrine, which are known to play a role in mood regulation and cognitive function.
Biochemical and Physiological Effects:
DEDPA has been shown to have various biochemical and physiological effects. In animal models, DEDPA has been shown to improve cognitive function, reduce anxiety-like behavior, and exhibit antidepressant-like effects. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DEDPA has several advantages for lab experiments, including its high potency and selectivity for certain receptors in the brain. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on DEDPA. One possible direction is to further investigate its neuroprotective and neuroregenerative properties in animal models of neurodegenerative diseases. Another direction is to study its potential as a novel antidepressant and anxiolytic agent in clinical trials. Additionally, there is a need for further research on the safety and toxicity of DEDPA at different doses. Finally, DEDPA can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, DEDPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has shown promising results in animal models of neurodegenerative diseases, as well as in pharmacological studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
DEDPA can be synthesized through a multistep reaction starting from 4-bromo-2,5-dimethoxybenzaldehyde. The synthesis involves the use of various reagents and catalysts, including sodium borohydride, acetic acid, and palladium on carbon. The final product is obtained as a hydrochloride salt, which is a white crystalline powder.
Applications De Recherche Scientifique
DEDPA has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DEDPA has been studied for its neuroprotective and neuroregenerative properties. It has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. In pharmacology, DEDPA has been studied for its potential as a novel antidepressant and anxiolytic agent. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. In medicinal chemistry, DEDPA has been studied for its potential as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N,N-diethyl-5-methoxy-5,5-diphenylpent-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO.ClH/c1-4-23(5-2)19-13-12-18-22(24-3,20-14-8-6-9-15-20)21-16-10-7-11-17-21;/h6-11,14-17H,4-5,18-19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLMOEVPYKXRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-methoxy-5,5-diphenylpent-2-yn-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)
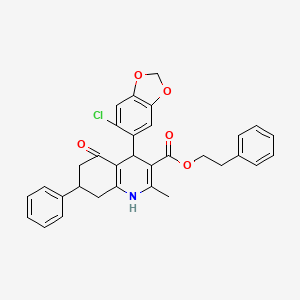
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
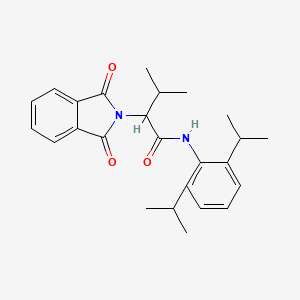

![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)
